5-bromo-7-fluoro-2-methyl-2H-indazole
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Overview
Description
5-bromo-7-fluoro-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of bromine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-fluoro-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4-fluoroaniline with methylhydrazine under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-fluoro-2-methyl-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine or fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-bromo-7-fluoro-2-methyl-2H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds used in various chemical industries.
Mechanism of Action
The mechanism of action of 5-bromo-7-fluoro-2-methyl-2H-indazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-bromo-6-fluoro-2-methyl-2H-indazole: Similar structure with a different position of the fluorine atom.
5-bromo-7-chloro-2-methyl-2H-indazole: Similar structure with chlorine instead of fluorine.
5-bromo-7-fluoro-1-methyl-2H-indazole: Similar structure with a different position of the methyl group.
Uniqueness
5-bromo-7-fluoro-2-methyl-2H-indazole is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both bromine and fluorine atoms in specific positions enhances its potential as a versatile building block in chemical synthesis and medicinal chemistry .
Properties
CAS No. |
2004705-97-7 |
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Molecular Formula |
C8H6BrFN2 |
Molecular Weight |
229.05 g/mol |
IUPAC Name |
5-bromo-7-fluoro-2-methylindazole |
InChI |
InChI=1S/C8H6BrFN2/c1-12-4-5-2-6(9)3-7(10)8(5)11-12/h2-4H,1H3 |
InChI Key |
URTHLXXARWPJCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C=C(C2=N1)F)Br |
Purity |
95 |
Origin of Product |
United States |
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